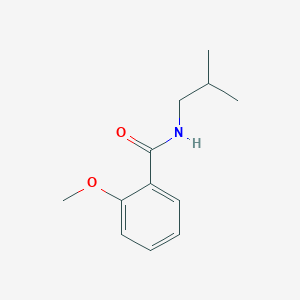
3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is commonly referred to as PTTB and is known to possess unique properties that make it useful in various fields of research. In
科学的研究の応用
PTTB has been extensively studied for its potential applications in scientific research. One of the most promising applications of PTTB is its use as a fluorescent probe for the detection of zinc ions in biological samples. PTTB has been shown to selectively bind to zinc ions and emit fluorescence, making it a useful tool for studying zinc ion dynamics in living cells.
作用機序
The mechanism of action of PTTB involves its ability to bind to zinc ions and undergo a conformational change, resulting in fluorescence emission. The binding of PTTB to zinc ions is highly selective, making it a useful tool for studying zinc ion dynamics in biological systems.
Biochemical and Physiological Effects
PTTB has been shown to have minimal toxicity and does not affect cell viability, making it a safe tool for scientific research. PTTB has also been shown to selectively bind to zinc ions, making it useful for studying zinc ion dynamics in living cells.
実験室実験の利点と制限
One of the main advantages of PTTB is its ability to selectively bind to zinc ions and emit fluorescence, making it a useful tool for studying zinc ion dynamics in biological systems. However, PTTB has limitations in terms of its sensitivity and selectivity, which may affect its usefulness in certain experiments.
将来の方向性
There are several future directions for research on PTTB. One potential direction is the development of more sensitive and selective fluorescent probes for the detection of zinc ions in biological samples. Another direction is the exploration of PTTB's potential applications in other areas of scientific research, such as neuroscience and cancer biology.
Conclusion
In conclusion, PTTB is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively bind to zinc ions and emit fluorescence makes it a useful tool for studying zinc ion dynamics in living cells. While PTTB has limitations in terms of its sensitivity and selectivity, there are several future directions for research on this molecule.
合成法
The synthesis of PTTB involves the reaction of 2-amino-4-phenylthiazole with ethyl acetoacetate in the presence of acetic anhydride. The product is then purified using column chromatography to obtain PTTB with a yield of approximately 50%. This synthesis method has been optimized to produce high purity PTTB suitable for scientific research applications.
特性
分子式 |
C13H12N2O2S |
|---|---|
分子量 |
260.31 g/mol |
IUPAC名 |
3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H12N2O2S/c1-9(16)7-12(17)15-13-14-11(8-18-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,17) |
InChIキー |
ZOCHBPBYYHGZED-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
正規SMILES |
CC(=O)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[[2-(1,3-benzothiazol-2-yl)hydrazinyl]methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274069.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)

![2-[(5-Bromo-2-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B274082.png)
![(6E)-6-[[2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274086.png)

![N'-[(E)-(5-bromo-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B274091.png)

